molecular formula C14H13NO2 B104770 N-(2-phenoxyphenyl)acetamide CAS No. 143359-96-0

N-(2-phenoxyphenyl)acetamide

Cat. No. B104770
CAS RN: 143359-96-0
M. Wt: 227.26 g/mol
InChI Key: MKWIUUISIFXUPZ-UHFFFAOYSA-N
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Description

“N-(2-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C14H13NO2 . It has an average mass of 227.258 Da and a monoisotopic mass of 227.094635 Da . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-phenoxyphenyl)acetamide” consists of a phenoxyphenyl group attached to an acetamide group . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-phenoxyphenyl)acetamide” have been explored in several studies . For example, on hydrolysis, a compound was converted to the corresponding phenoxy acid and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .


Physical And Chemical Properties Analysis

“N-(2-phenoxyphenyl)acetamide” is a solid substance . It has a molecular weight of 261.71 . The melting point is between 77-79°C .

Scientific Research Applications

Medicinal Chemistry

N-(2-phenoxyphenyl)acetamide and its derivatives have been studied extensively in medicinal chemistry . These compounds have been synthesized and studied for their biological effects, with the aim of designing and developing new pharmaceutical compounds . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wealth of information regarding pharmacologically interesting compounds .

Pharmacological Activities

The derivatives of N-(2-phenoxyphenyl)acetamide, such as chalcone, indole, and quinoline, have been investigated for their potential therapeutic applications . These compounds have shown promise as potential therapeutic candidates, enhancing the quality of life .

Fungicidal Activities

N-(2-phenoxyphenyl)acetamide derivatives have been synthesized and examined for their fungicidal activities . Studies of structure-activity relationships revealed that certain substitutions on the benzene ring of the phenylacetamide moiety resulted in good fungicidal activity .

Pesticide Science

In the field of pesticide science, N-(2-phenoxyphenyl)acetamide derivatives have been synthesized and their fungicidal activities have been examined . The structure-activity relationships of these compounds have been studied, revealing that certain substitutions can enhance their fungicidal activity .

Alzheimer’s Disease Research

N-(2-phenoxyphenyl)acetamide has been used in the research of Alzheimer’s disease . Specifically, a derivative of N-(2-phenoxyphenyl)acetamide, N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), has been evaluated for detecting alterations in translocator protein (TSPO) (18 kDa), a biomarker of microglial activation, in a mouse model of Alzheimer’s disease .

Neurological Research

The derivative 18F-PBR06 has been used in neurological research, specifically in the study of microglial activation . Microglia are a type of glial cell located throughout the brain and spinal cord, and their activation is a response to various neurological diseases, including Alzheimer’s .

Safety and Hazards

“N-(2-phenoxyphenyl)acetamide” is considered hazardous. It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is also recommended to store it locked up .

Future Directions

The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Mechanism of Action

properties

IUPAC Name

N-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWIUUISIFXUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877474
Record name 2-Phenoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-phenoxyphenyl)acetamide

CAS RN

143359-96-0
Record name 2-Phenoxyacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 28.5 g of 2-phenoxyaniline and 25.8 ml of triethylamine in 250 ml of methylene chloride was added dropwise 11.5 ml of acetyl chloride under ice-cooling. After stirring at room temperature for 1.5 hours, the reaction mixture was concentrated under reduced pressure, and the residue was poured into water and extracted with ethyl acetate. The extract was washed with 0.5 N hydrochloric acid, a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, successively, and dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the solvent was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; ethyl acetate−hexane=1:4) to give 33.7 g of N-acetyl-2-phenoxyaniline.
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250 mL
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Synthesis routes and methods III

Procedure details

The mixture of 2-phenoxyaniline (100 g, 540 mmol), triethylamine (0.090 L, 648 mmol) and 1 L dichloromethane was cooled to 0° C. by ice bath. Acetyl chloride (0.04 L, 567 mmol) was added dropwise. After the addition completed, the reaction was stirred under room temperature for 2 h. The mixture was concentrated and diluted by dichloromethane. The organic phase was washed by water and dried over sodium sulfate. The crude product was purified by silica gel column (20% EtOAc in hexane) to give red brown oily solid N-(2-phenoxyphenyl)acetamide (120 g, 98% yield).
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100 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?

A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.

Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?

A2: 18F-PBR06 offers several advantages for imaging TSPO:

  • High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
  • In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
  • Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].

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